molecular formula C14H21F3N4O B6718386 N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B6718386
M. Wt: 318.34 g/mol
InChI Key: DIUIBQSCGMHUQJ-UHFFFAOYSA-N
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Description

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a morpholine derivative

Properties

IUPAC Name

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N4O/c1-13(2)10-21(8-9-22-13)7-6-20(3)12-18-5-4-11(19-12)14(15,16)17/h4-5H,6-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUIBQSCGMHUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CCN(C)C2=NC=CC(=N2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps. One common approach is to start with the pyrimidine ring and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The morpholine derivative can be introduced via a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the pyrimidine ring or the morpholine moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing groups, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Its structural features suggest it could be explored for pharmacological activity, particularly in the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group could enhance its binding affinity or alter its metabolic stability, while the morpholine moiety might influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with trifluoromethyl groups and morpholine derivatives. Examples might include:

  • 4-(trifluoromethyl)pyrimidine-2-amine
  • N-methyl-4-(trifluoromethyl)pyrimidin-2-amine
  • 2-(2,2-dimethylmorpholin-4-yl)ethylamine

Uniqueness

What sets N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine apart is the combination of these functional groups in a single molecule. This unique structure could confer specific properties, such as enhanced chemical stability, improved pharmacokinetic properties, or unique reactivity patterns, making it a valuable compound for further research and development.

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